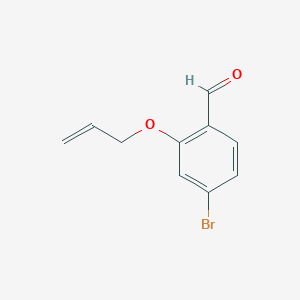

4-Bromo-2-prop-2-enoxybenzaldehyde

Description

Contextualization as a Versatile Synthetic Intermediate

The utility of 4-Bromo-2-prop-2-enoxybenzaldehyde as a versatile synthetic intermediate stems from the distinct reactivity of its constituent functional groups. The aldehyde group readily participates in a wide range of classical and contemporary organic reactions, including nucleophilic additions, condensations, and oxidations, serving as a key handle for carbon-carbon and carbon-heteroatom bond formation.

The synthesis of this key intermediate begins with the commercially available 4-bromo-2-hydroxybenzaldehyde (B134324). Several methods exist for the preparation of this precursor, including the Reimer-Tiemann reaction of 4-bromophenol (B116583) with chloroform (B151607) in the presence of a base. guidechem.com Another approach involves the formylation of m-bromophenol using triethylamine, magnesium chloride, and paraformaldehyde. google.com

Once 4-bromo-2-hydroxybenzaldehyde is obtained, a standard Williamson ether synthesis can be employed to introduce the prop-2-enyl (allyl) group. This typically involves the reaction of the phenolic hydroxyl group with an allyl halide, such as allyl bromide, in the presence of a suitable base like potassium carbonate.

Table 1: Physicochemical Properties of the Precursor 4-Bromo-2-hydroxybenzaldehyde

| Property | Value | Reference |

| IUPAC Name | 4-bromo-2-hydroxybenzaldehyde | nih.gov |

| Molecular Formula | C₇H₅BrO₂ | biosynth.com |

| Molecular Weight | 201.02 g/mol | biosynth.com |

| Melting Point | 52 °C | biosynth.com |

| Boiling Point | 256.2 °C | biosynth.com |

| Flash Point | 108.8 °C | biosynth.com |

The bromine atom on the aromatic ring is a crucial feature, enabling a variety of cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings can be utilized to introduce new carbon-carbon or carbon-heteroatom bonds at the C-4 position. This allows for the elaboration of the aromatic core, a key strategy in the synthesis of natural products and pharmaceutical agents.

Furthermore, the allyloxy group is not merely a spectator. The double bond within the allyl moiety can undergo a range of transformations, including addition reactions and olefin metathesis. A particularly significant reaction is the thermal or Lewis acid-catalyzed Claisen rearrangement. rsc.orgwikipedia.orgorganic-chemistry.org This -sigmatropic rearrangement of the allyl ether leads to the formation of a C-allyl bond at the ortho position, generating a new, more complex molecular scaffold. masterorganicchemistry.com

Strategic Importance in Contemporary Chemical Transformations

The strategic importance of 4-Bromo-2-prop-2-enoxybenzaldehyde lies in its ability to serve as a linchpin in multi-step synthetic sequences. The orthogonal reactivity of its functional groups allows for a planned and controlled series of reactions, where each site can be addressed independently.

For instance, the aldehyde can first be used in a Wittig or Horner-Wadsworth-Emmons reaction to form an alkene. Subsequently, the bromine atom can be subjected to a Suzuki coupling to introduce a new aryl or heteroaryl group. Finally, the allyl group can be isomerized or undergo a Claisen rearrangement to further functionalize the molecule. This stepwise approach provides access to a wide variety of complex structures from a single, readily accessible starting material.

The presence of the bromine atom also allows for its use in the synthesis of organometallic reagents, such as Grignard or organolithium species, through metal-halogen exchange. These reagents can then be used to react with a variety of electrophiles, further expanding the synthetic possibilities.

The combination of an aldehyde, a halogen, and a reactive allyl group makes 4-Bromo-2-prop-2-enoxybenzaldehyde a powerful tool for diversity-oriented synthesis. By systematically varying the reaction partners at each of the three functional sites, large libraries of structurally diverse compounds can be generated. This is of particular interest in the fields of medicinal chemistry and materials science, where the exploration of chemical space is crucial for the discovery of new bioactive molecules and functional materials.

Established and Emerging Synthetic Routes to 4-Bromo-2-prop-2-enoxybenzaldehyde

The synthesis of this target molecule can be approached through several key strategies, each with its own set of advantages and considerations.

A primary and widely utilized method for introducing the prop-2-enoxy group is through the Williamson ether synthesis. masterorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com This SN2 reaction involves the nucleophilic attack of a phenoxide ion on an allyl halide, typically allyl bromide. The starting material for this step is 4-bromo-2-hydroxybenzaldehyde. ambeed.comsigmaaldrich.comscbt.comnih.gov The phenolic proton is first removed by a base to generate the more nucleophilic phenoxide.

The choice of base and solvent is critical for the success of this reaction. Common bases include potassium carbonate and sodium hydride, which are effective in deprotonating the phenol (B47542). youtube.com Aprotic polar solvents like acetone (B3395972) are often favored as they can solvate the cation without interfering with the nucleophile. plos.org The reaction of the resulting alkoxide with an alkyl halide then proceeds to form the ether. youtube.com

Recent advancements have explored alternative methods for the O-allylation of phenols. These include the use of palladium catalysts with allylic acetates in aqueous media, offering a more environmentally friendly approach. rsc.org Other research has focused on ruthenium-catalyzed allylation of phenols with allyl alcohol. universiteitleiden.nl A clean and effective method using a recyclable Cu(I)-exchanged multi-size porous material has also been developed for the regioselective O-allylation of phenol derivatives. researchgate.net

The synthesis of the key precursor, 4-bromo-2-hydroxybenzaldehyde, requires careful control of regioselectivity. The bromination of 3-hydroxybenzaldehyde (B18108) has been a subject of study, with reports indicating the formation of different isomers depending on the reaction conditions. lookchem.com For instance, bromination of 3-hydroxybenzaldehyde can yield 2-bromo-5-hydroxybenzaldehyde (B121625) and 2-bromo-3-hydroxybenzaldehyde. lookchem.com

Formylation of phenols is another crucial step. Several methods exist for the direct formylation of phenols, though many can lack regioselectivity. orgsyn.org A notable exception is the use of magnesium chloride, triethylamine, and paraformaldehyde, which results in high yields of salicylaldehydes through exclusive ortho-formylation. orgsyn.orgorgsyn.org Other formylation techniques involve reagents like formamidine (B1211174) acetate (B1210297) and acetic anhydride. rsc.org The formylation of phenols can also be achieved in the presence of titanium(IV) chloride, which can direct the substitution to the ortho position of the hydroxyl group. rsc.org

The synthesis of functionalized benzaldehydes often requires multistep sequences. libretexts.org One approach involves the protection of the aldehyde group, for instance, as a stable aluminum hemiaminal, to allow for subsequent cross-coupling reactions with organometallic reagents. rug.nlnih.govacs.orgresearchgate.net This strategy enables the introduction of various substituents onto the aromatic ring.

Another multistep strategy begins with more readily available starting materials like benzoic acids, which can be converted to Weinreb amides. acs.org These amides can then be reduced to a masked aldehyde, which serves as a platform for further functionalization. acs.orgresearchgate.net The conversion of benzal halides to benzaldehydes using aqueous dimethylamine (B145610) also presents an efficient route. organic-chemistry.org

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the desired product. In the Williamson ether synthesis, factors such as the choice of base, solvent, and temperature play a significant role. masterorganicchemistry.com For the allylation of phenols, optimization strategies have been explored, including the use of oxypyridinium salts to facilitate the transfer of allyl groups under mild conditions. bsu.edu

In cross-coupling reactions for the synthesis of substituted benzaldehydes, the choice of catalyst and reaction parameters is critical. Studies have shown that pre-oxidation of the palladium-phosphine catalyst can improve selectivity. researchgate.net Design of experiments has been employed to optimize parameters in reactions like the anodic phenol-arene cross-coupling. researchgate.net

Precursor Design and Starting Material Considerations

The successful synthesis of 4-Bromo-2-prop-2-enoxybenzaldehyde is heavily reliant on the availability and synthesis of appropriately functionalized precursors.

The synthesis of other halogenated benzaldehydes, such as 4-bromo-2-methoxybenzaldehyde, has been reported from starting materials like 1,4-dibromo-2-fluorobenzene. google.comgoogle.com This involves a metal-halogen exchange followed by formylation. The resulting 2-fluoro-4-bromobenzaldehyde can then be reacted with methanol (B129727) to yield the desired methoxy (B1213986) derivative. google.comgoogle.com The halogenation of benzaldehyde (B42025) itself can be directed to the meta position in the presence of a catalyst like anhydrous ferric chloride. youtube.com

The conversion of other functional groups into aldehydes is also a viable strategy. For example, 4-bromo-2-nitrobenzyl alcohol can be oxidized to 4-bromo-2-nitrobenzaldehyde. chemicalbook.com Additionally, unprecedented methods like the deformylative halogenation of aldehydes to produce alkyl halides have been developed, showcasing the versatility of synthetic transformations. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c1-2-5-13-10-6-9(11)4-3-8(10)7-12/h2-4,6-7H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOFJBPNMAPWUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Ether Linkage Construction

The synthesis of 4-bromo-2-prop-2-enoxybenzaldehyde is commonly achieved through the O-allylation of its precursor, 4-bromo-2-hydroxybenzaldehyde (B134324). This transformation is a classic example of the Williamson ether synthesis, a widely employed method for forming ether linkages. The reaction involves the deprotonation of the hydroxyl group on 4-bromo-2-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking an allyl halide, typically allyl bromide, in a second-order nucleophilic substitution (SN2) reaction.

The selection of reagents and reaction conditions is critical for achieving a high yield of the desired product. The precursor, 4-bromo-2-hydroxybenzaldehyde, is a readily available starting material. Allyl bromide is a frequently used allylating agent due to the good leaving group ability of the bromide ion.

A key aspect of this synthesis is the choice of base to deprotonate the phenolic hydroxyl group. A moderately strong base is required to form the phenoxide, but a base that is too strong or sterically hindered could promote side reactions. Common bases used for this type of reaction include potassium carbonate (K₂CO₃) and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), which can solvate the cation of the base and facilitate the nucleophilic attack.

A representative reaction scheme is the reaction of 4-bromo-2-hydroxybenzaldehyde with allyl bromide in the presence of potassium carbonate in acetone. The mixture is typically heated under reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product is isolated through standard workup procedures, which may include filtration of inorganic salts, removal of the solvent, and purification by recrystallization or column chromatography.

Table 1: Synthetic Parameters for the O-Allylation of 4-Bromo-2-hydroxybenzaldehyde

| Parameter | Details |

| Precursor | 4-Bromo-2-hydroxybenzaldehyde |

| Reagent | Allyl bromide |

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Acetone or Dimethylformamide (DMF) |

| Reaction Type | Williamson Ether Synthesis (SN2) |

| Temperature | Room temperature to reflux |

| Product | 4-Bromo-2-prop-2-enoxybenzaldehyde |

Detailed research findings indicate that similar etherification reactions on substituted hydroxybenzaldehydes proceed efficiently under these conditions. For instance, the synthesis of 3,4-bis(dodecyloxy)benzaldehyde (B1598090) is successfully carried out by reacting 3,4-dihydroxybenzaldehyde (B13553) with 1-bromododecane (B92323) in DMF with potassium carbonate at 70°C for 10 hours. rsc.org Another relevant example is the reaction of 2-fluoro-4-bromobenzaldehyde with methanol (B129727) in the presence of potassium carbonate. google.com These analogous procedures underscore the suitability of the potassium carbonate/acetone or DMF system for the preparation of 4-bromo-2-prop-2-enoxybenzaldehyde.

Chemical Reactivity and Transformation Pathways

Electrophilic and Nucleophilic Character of the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site of reactivity in 4-Bromo-2-prop-2-enoxybenzaldehyde. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen possesses lone pairs of electrons and can act as a nucleophile or a Brønsted-Lowry base.

Carbonyl Transformations in Complex Molecular Architectures

The aldehyde functional group is a cornerstone in the synthesis of complex organic molecules due to its versatile reactivity. Aldehydes are generally more reactive than ketones towards nucleophilic attack for both steric and electronic reasons. ncert.nic.in The presence of only one alkyl substituent and a hydrogen atom on the carbonyl carbon in aldehydes results in less steric hindrance compared to the two alkyl substituents in ketones. ncert.nic.in Electronically, the single alkyl group in an aldehyde is less effective at stabilizing the partial positive charge on the carbonyl carbon through electron donation compared to the two alkyl groups in a ketone, thus making the aldehyde more electrophilic. libretexts.org

The reactivity of the aldehyde in 4-Bromo-2-prop-2-enoxybenzaldehyde is influenced by the electronic effects of the other substituents on the benzene (B151609) ring. The bromo and prop-2-enoxy groups can modulate the electrophilicity of the carbonyl carbon through resonance and inductive effects. Common transformations of the aldehyde group include nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that can then be protonated to yield an alcohol. ncert.nic.in This is a fundamental step in many synthetic pathways, including the formation of secondary alcohols via Grignard or organolithium reagents.

Furthermore, aldehydes can undergo condensation reactions with amines to form imines (Schiff bases), which are important intermediates in various biological and synthetic processes. solubilityofthings.commsu.edu The formation of acetals and ketals by reacting aldehydes with alcohols under acidic conditions serves as a common strategy for protecting the carbonyl group during other chemical transformations. msu.edu

Reductive and Oxidative Pathways for Functional Group Interconversion

The aldehyde group in 4-Bromo-2-prop-2-enoxybenzaldehyde can be readily transformed into other functional groups through reduction and oxidation reactions, providing pathways for functional group interconversion. solubilityofthings.com

Reductive Pathways:

Reduction to Alcohols: Aldehydes are easily reduced to primary alcohols. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). msu.edu These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. msu.edu For instance, the reduction of 4-Bromo-2-prop-2-enoxybenzaldehyde would yield (4-bromo-2-(prop-2-en-1-yloxy)phenyl)methanol.

Reductive Amination: This two-step process converts aldehydes into amines. libretexts.org Initially, the aldehyde reacts with an amine to form an imine intermediate. libretexts.org This imine is then reduced to an amine using a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation. libretexts.orgorganic-chemistry.org This method allows for the introduction of primary, secondary, or tertiary amine functionalities.

Wolff-Kishner Reduction: This reaction provides a method to deoxygenate the aldehyde completely, converting it into a methyl group. libretexts.org The aldehyde is first converted to a hydrazone by reaction with hydrazine (B178648) (N₂H₄), which is then heated with a strong base, such as potassium hydroxide, to yield the corresponding alkane. libretexts.org

Oxidative Pathways:

Oxidation to Carboxylic Acids: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents. solubilityofthings.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of 4-Bromo-2-prop-2-enoxybenzaldehyde would yield 4-bromo-2-prop-2-enoxybenzoic acid.

Reactivity of the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of 4-Bromo-2-prop-2-enoxybenzaldehyde is a versatile handle for introducing molecular complexity through various transition metal-catalyzed cross-coupling reactions and other transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aryl-Aryl and Aryl-Alkyl Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in organic synthesis. The aryl bromide functionality in 4-Bromo-2-prop-2-enoxybenzaldehyde makes it an excellent substrate for these reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. researchgate.net For example, the reaction of 4-Bromo-2-prop-2-enoxybenzaldehyde with an arylboronic acid would lead to the formation of a biaryl structure, effectively replacing the bromine atom with an aryl group. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction offers a method to introduce alkenyl substituents onto the aromatic ring of 4-Bromo-2-prop-2-enoxybenzaldehyde. wikipedia.orgnih.gov The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Reacting 4-Bromo-2-prop-2-enoxybenzaldehyde with a terminal alkyne under Sonogashira conditions would result in the formation of an arylalkyne, where the bromine atom is substituted by an alkynyl group. nih.govnih.govlibretexts.org

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | Aryl-Aryl |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Aryl-Alkenyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkynyl |

Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. youtube.comnih.gov

In the case of 4-Bromo-2-prop-2-enoxybenzaldehyde, the aldehyde group is an electron-withdrawing group. However, its activating effect at the para-position where the bromine is located might not be sufficient to facilitate SNAr reactions under standard conditions. The presence of additional activating groups on the ring would likely be necessary for this transformation to occur efficiently. nih.gov If the system is sufficiently activated, a variety of nucleophiles, such as alkoxides, thiolates, and amines, could displace the bromide. researchgate.net

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is most commonly achieved using organolithium reagents or Grignard reagents. wikipedia.orgnih.gov

Treating 4-Bromo-2-prop-2-enoxybenzaldehyde with a strong organometallic base, such as n-butyllithium or tert-butyllithium, at low temperatures can lead to a bromine-lithium exchange. wikipedia.orgtcnj.edu This reaction forms a highly reactive aryllithium intermediate. google.comgrowingscience.comresearchgate.net This newly formed organometallic compound can then be "quenched" by reacting it with various electrophiles to introduce a wide range of functional groups at the position formerly occupied by the bromine atom. tcnj.eduorganic-chemistry.org

For example, quenching the aryllithium intermediate with:

Carbon dioxide (CO₂) followed by an acidic workup would yield the corresponding carboxylic acid.

An aldehyde or ketone would result in the formation of a secondary or tertiary alcohol, respectively.

An alkyl halide could lead to the formation of a new carbon-carbon bond, although this can be complicated by side reactions.

This two-step sequence of metal-halogen exchange followed by electrophilic quench provides a powerful and versatile method for the functionalization of the aromatic ring.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-Bromo-2-prop-2-enoxybenzaldehyde |

| (4-bromo-2-(prop-2-en-1-yloxy)phenyl)methanol |

| 4-bromo-2-prop-2-enoxybenzoic acid |

| Sodium borohydride |

| Lithium aluminum hydride |

| Sodium cyanoborohydride |

| Hydrazine |

| Potassium hydroxide |

| Potassium permanganate |

| Chromic acid |

| Tollens' reagent |

| Arylboronic acid |

| n-butyllithium |

| tert-butyllithium |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthon for the Construction of Complex Organic Molecules

A synthon is a molecular unit that can be introduced into a synthetic scheme to build more complex molecules. 4-Bromo-2-prop-2-enoxybenzaldehyde serves as a valuable synthon, primarily through the strategic unmasking and transformation of its latent functionalities. The allyl ether group is particularly significant, as it can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement. This reaction repositions the allyl group from the ether oxygen to the adjacent carbon on the aromatic ring, yielding 3-allyl-4-bromo-2-hydroxybenzaldehyde.

This rearrangement is a powerful tool in organic synthesis because it generates a more complex, multi-functionalized phenol (B47542) in a single, atom-economical step. The resulting product is a substituted salicylaldehyde (B1680747), a privileged scaffold in its own right, featuring:

An aldehyde group, ready for nucleophilic attack, condensation reactions, or oxidation/reduction.

A phenolic hydroxyl group, which can participate in cyclization reactions or be used to introduce other functionalities.

An allyl group, which offers a wealth of further synthetic transformations (e.g., oxidation, addition reactions, cross-metathesis).

A bromine atom, which is ideal for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

The Claisen rearrangement of allyloxy benzaldehydes is a key step in the synthesis of complex natural products and pharmaceuticals, such as the prostacyclin analog, treprostinil, which involves the rearrangement of a related 3-(allyloxy)benzaldehyde. rsc.org This highlights the importance of this transformation in creating intricate molecular architectures.

Building Block for Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals, agrochemicals, and materials science. 4-Bromo-2-prop-2-enoxybenzaldehyde, particularly after its rearrangement to 3-allyl-4-bromo-2-hydroxybenzaldehyde, is an excellent starting material for the synthesis of oxygen-containing heterocycles, most notably chromenes.

2H-Chromenes (also known as 2H-benzopyrans) are an important class of heterocycles found in many natural products and biologically active molecules. rsc.orgnih.gov The synthesis of the 2H-chromene scaffold can be achieved from salicylaldehyde derivatives through various methods. For instance, the annulative condensation of salicylaldehydes with reagents like acrylonitrile (B1666552) can yield 3-cyano-2H-chromenes. organic-chemistry.org Similarly, cascade reactions, such as the oxa-Michael-Henry reaction between salicylaldehydes and nitroalkenes, provide a route to 3-nitro-2H-chromenes. organic-chemistry.org

Starting from the rearranged product of 4-bromo-2-prop-2-enoxybenzaldehyde, these methods would lead to highly substituted chromene systems, incorporating the bromo and allyl (or a derivative thereof) groups into the final heterocyclic structure. The bromine atom on the chromene backbone, specifically a 4-bromo-2H-chromene derivative, is itself a versatile handle for further functionalization through lithiation and subsequent reaction with electrophiles, providing access to a wide array of novel 4-substituted 2H-chromenes. researchgate.net

| Reaction Type | Reagents | Resulting Heterocycle from Rearranged Precursor |

| Annulative Condensation | Acrylonitrile, DMAP | 3-Cyano-4-bromo-x-allyl-2H-chromene |

| Oxa-Michael-Henry | β-Nitrostyrenes, K2CO3 | 3-Nitro-2-phenyl-4-bromo-x-allyl-2H-chromene |

| Electrophilic Cyclization | I2, ICl, or PhSeBr (on propargyl ether analogs) | 3,4-Disubstituted 2H-benzopyrans |

This table illustrates potential heterocyclic syntheses starting from the rearranged form of 4-bromo-2-prop-2-enoxybenzaldehyde, based on established methods for salicylaldehydes.

Precursor to Designed Functional Materials

The electronic and structural features of 4-bromo-2-prop-2-enoxybenzaldehyde make it an interesting building block for the development of advanced functional materials with tailored electronic, optical, and self-assembly properties.

Conjugated organic molecules, characterized by alternating single and multiple bonds, are the cornerstone of organic electronics, finding use in LEDs, solar cells, and sensors. The benzaldehyde (B42025) moiety of 4-bromo-2-prop-2-enoxybenzaldehyde provides a basic conjugated system. The planarity of the molecule is crucial for effective conjugation between the carbonyl group, the benzene (B151609) ring, and the lone pair of the ether oxygen. researchgate.netnih.gov

This conjugation can be extended and tuned through chemical modification. The aldehyde group can be used in reactions like the Wittig or Horner-Wadsworth-Emmons reaction to introduce new double bonds, extending the π-system. The bromine atom is particularly valuable as it allows for the connection of this molecular unit to other aromatic or unsaturated systems via cross-coupling reactions, creating larger, well-defined conjugated oligomers or polymers. The electronic properties of these materials could be finely tuned by the specific groups introduced, influencing their absorption and emission of light, as well as their charge-transport characteristics.

The design of molecules that can spontaneously organize into well-defined, supramolecular structures is a key goal in nanotechnology and materials science. 4-Bromo-2-prop-2-enoxybenzaldehyde and its derivatives possess the necessary features to participate in such self-assembly.

Studies on the closely related molecule, 4-(prop-2-yn-1-yloxy)benzaldehyde, reveal a planar structure that facilitates intermolecular π–π stacking interactions between the aromatic rings. researchgate.netnih.gov These interactions, combined with weak intermolecular C—H···O hydrogen bonds involving the aldehyde oxygen, can lead to the formation of ordered, ladder-like structures in the solid state. researchgate.netnih.gov It is highly probable that 4-bromo-2-prop-2-enoxybenzaldehyde would exhibit similar behavior, using its aromatic ring for stacking and its aldehyde and ether oxygens for hydrogen bonding. By modifying the molecule, for example, through reactions at the aldehyde or bromine positions, the nature and directionality of these intermolecular forces can be controlled, enabling the design of complex, self-assembled molecular architectures.

Contributions to Methodological Development in Organic Chemistry

The development of new, efficient, and selective chemical reactions is a constant pursuit in organic chemistry. 4-Bromo-2-prop-2-enoxybenzaldehyde serves as an excellent substrate for exploring and developing new synthetic methodologies.

The tandem Claisen rearrangement–cyclization sequence is a powerful strategy for rapidly increasing molecular complexity from a simple starting material. Using 4-bromo-2-prop-2-enoxybenzaldehyde, one could investigate new catalysts or conditions for the initial rearrangement and then develop novel, in-situ cyclization reactions of the resulting salicylaldehyde intermediate.

Furthermore, the presence of multiple, orthogonally reactive sites (allyl group, aldehyde, bromine) allows for the development of selective, stepwise functionalization protocols. For example, a synthetic route might first involve a cross-coupling reaction at the bromine position, followed by a transformation of the aldehyde, and finally, a reaction involving the allyl group. Developing selective catalysts and reaction conditions that can discriminate between these sites is a significant challenge and an active area of research in synthetic methodology. The use of this molecule could therefore contribute to the discovery of new protective group strategies or novel catalytic systems that enable such selective transformations.

Advanced Spectroscopic and Computational Characterization

Spectroscopic Analysis for Complex Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized compounds. For a molecule like 4-Bromo-2-prop-2-enoxybenzaldehyde, a combination of NMR, MS, and vibrational spectroscopy would be employed to unambiguously determine its structure and investigate its chemical properties.

High-resolution NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR would provide crucial information for the structural confirmation of 4-Bromo-2-prop-2-enoxybenzaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic, aldehydic, and prop-2-enoxy protons. The aromatic protons would appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm), with their splitting patterns and coupling constants providing information about the substitution pattern on the benzene (B151609) ring. The aldehydic proton would be a highly deshielded singlet, appearing at a characteristic downfield shift (around δ 9.8-10.1 ppm) orientjchem.org. The protons of the prop-2-enoxy group would exhibit characteristic signals for the vinyl and methylene protons, with their multiplicities revealing their coupling relationships.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic chemical shift in the range of δ 189-193 ppm orientjchem.orgresearchgate.net. The aromatic carbons would appear in the δ 110-160 ppm region, and the carbons of the prop-2-enoxy group would have specific shifts corresponding to the sp² and sp³ hybridized carbons.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, further confirming the structural assignment. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons, helping to determine the preferred conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Bromo-2-prop-2-enoxybenzaldehyde (Illustrative)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.8 - 10.1 | 189 - 193 |

| Aromatic CH | 6.8 - 7.9 | 110 - 160 |

| O-CH₂ | 4.6 - 4.8 | 69 - 71 |

| =CH | 5.9 - 6.2 | 132 - 134 |

| =CH₂ | 5.2 - 5.5 | 117 - 119 |

Note: These are predicted ranges based on analogous compounds and general NMR principles. Actual experimental values may vary.

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For 4-Bromo-2-prop-2-enoxybenzaldehyde, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) would be particularly valuable.

These hyphenated techniques first separate the components of a mixture by chromatography before they are introduced into the mass spectrometer. This allows for the analysis of the target compound and any impurities or byproducts from a reaction mixture. The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the elemental formula (C₁₀H₉BrO₂).

The fragmentation pattern observed in the mass spectrum can provide significant structural information. For instance, the fragmentation of a related compound, 2-(allyloxy)benzaldehyde, shows characteristic losses of the allyl group and the carbonyl group. A similar fragmentation pattern would be expected for 4-Bromo-2-prop-2-enoxybenzaldehyde, with additional fragments corresponding to the bromine atom. By analyzing the fragments, one can piece together the structure of the parent molecule.

LC-MS and UPLC-MS are also crucial for monitoring the progress of a chemical reaction and for identifying reaction intermediates, which is essential for understanding the reaction mechanism. Furthermore, these techniques are highly effective for impurity profiling, ensuring the purity of the final product.

Table 2: Expected Mass Spectrometric Data for 4-Bromo-2-prop-2-enoxybenzaldehyde

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Monoisotopic Mass | 240.98 g/mol |

| Key Fragmentation Pathways | Loss of C₃H₅ (allyl group), Loss of CO, Loss of Br |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 4-Bromo-2-prop-2-enoxybenzaldehyde would exhibit characteristic absorption bands for its key functional groups. A strong absorption band around 1680-1705 cm⁻¹ would be indicative of the C=O stretching vibration of the aromatic aldehyde, with the conjugation to the aromatic ring lowering the frequency compared to a saturated aldehyde pressbooks.publibretexts.org. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aldehydic C-H stretch would show a characteristic, though often weaker, pair of bands around 2720 and 2820 cm⁻¹ pressbooks.pub. The C-O-C stretching of the ether linkage would be observed in the fingerprint region, typically around 1200-1250 cm⁻¹. The C=C stretching of the allyl group would appear around 1645 cm⁻¹.

Both IR and Raman spectroscopy can be used for reaction monitoring. For example, during the synthesis of 4-Bromo-2-prop-2-enoxybenzaldehyde from a precursor, the appearance of the characteristic aldehyde C=O stretch and the disappearance of reactant functional group bands can be monitored to determine the reaction's progress and endpoint.

Table 3: Characteristic Vibrational Frequencies for 4-Bromo-2-prop-2-enoxybenzaldehyde

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aldehyde | C=O stretch | 1680 - 1705 | 1680 - 1705 |

| Aldehyde | C-H stretch | 2720, 2820 | 2720, 2820 |

| Aromatic Ring | C-H stretch | 3000 - 3100 | 3000 - 3100 |

| Aromatic Ring | C=C stretch | 1450 - 1600 | 1450 - 1600 |

| Ether | C-O-C stretch | 1200 - 1250 | Present |

| Alkene | C=C stretch | ~1645 | Strong |

| Alkene | =C-H stretch | ~3080 | ~3080 |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to understand and predict the properties and reactivity of molecules. For 4-Bromo-2-prop-2-enoxybenzaldehyde, methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can offer profound insights that complement experimental findings.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can be employed to predict various properties of 4-Bromo-2-prop-2-enoxybenzaldehyde.

Electronic Structure and Reactivity: DFT calculations can determine the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also provide information about the distribution of electron density, molecular orbitals (HOMO and LUMO), and the electrostatic potential, which are crucial for understanding the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the most likely sites for nucleophilic and electrophilic attack, respectively.

Spectroscopic Property Prediction: DFT calculations are widely used to predict spectroscopic data. By calculating the vibrational frequencies, theoretical IR and Raman spectra can be generated, which can then be compared with experimental spectra to aid in the assignment of vibrational modes. Similarly, NMR chemical shifts can be calculated and compared with experimental data to support structural assignments. A study on benzaldehyde (B42025) has shown that a combination of DFT calculations and the self-consistent isodensity polarizable continuum model (SCI-PCM) can provide excellent agreement with experimental FT-IR spectra in various solvents nih.gov.

Table 4: Illustrative DFT-Calculated Properties for a Substituted Benzaldehyde

| Property | Illustrative Calculated Value |

| C=O Bond Length | ~1.22 Å |

| C-Br Bond Length | ~1.90 Å |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| Dipole Moment | ~3.0 D |

Note: These values are illustrative and would need to be specifically calculated for 4-Bromo-2-prop-2-enoxybenzaldehyde.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. While DFT is excellent for static properties, MD simulations can provide insights into the dynamic behavior of 4-Bromo-2-prop-2-enoxybenzaldehyde.

MD simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is particularly relevant for the flexible prop-2-enoxy side chain.

Furthermore, MD simulations, often in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study reaction mechanisms. By simulating the reaction pathway, it is possible to identify and characterize transient species such as reaction intermediates and transition states. This information is invaluable for understanding the kinetics and thermodynamics of chemical reactions involving 4-Bromo-2-prop-2-enoxybenzaldehyde. For example, MD simulations have been used to study the solvation of benzaldehyde in different media, providing details on local solvent density and interaction energies researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Analysis in a Mechanistic Context

A thorough review of scientific literature and chemical databases reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused on 4-Bromo-2-prop-2-enoxybenzaldehyde. While QSAR is a widely applied computational methodology used to correlate the chemical structure of compounds with their biological activity, no models or datasets pertaining to this specific molecule have been published.

In a general sense, a mechanistic QSAR analysis for a substituted benzaldehyde derivative like 4-Bromo-2-prop-2-enoxybenzaldehyde would involve the calculation of various molecular descriptors. These descriptors quantify different aspects of the molecule's structure and properties, which can be categorized as follows:

Electronic Descriptors: These would account for the electron-donating or withdrawing nature of the bromo and prop-2-enoxy substituents. Parameters such as Hammett constants, partial atomic charges, and dipole moments would be relevant. The interplay of the electron-withdrawing inductive effect of the bromine atom and the potential electron-donating resonance effect of the ether oxygen would be a key consideration.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity, van der Waals volume, and other steric parameters would be used to model how the molecule's bulk might influence its interaction with a biological target. The orientation of the prop-2-enoxy group would be of particular importance.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity, which influences a molecule's ability to cross cell membranes and interact with hydrophobic pockets in proteins.

A hypothetical QSAR model for 4-Bromo-2-prop-2-enoxybenzaldehyde would be developed by correlating these descriptors with a measured biological activity (e.g., enzyme inhibition, receptor binding) for a series of related compounds. The resulting mathematical model could then provide insights into the mechanism of action, suggesting which structural features are crucial for the observed activity. However, without experimental data, such an analysis remains speculative.

Conformational Analysis and Steric Effects on Reactivity

Detailed conformational analysis and studies on the steric effects on the reactivity of 4-Bromo-2-prop-2-enoxybenzaldehyde are not available in the current body of scientific literature. A computational chemistry approach would be the most likely method to investigate these properties.

Conformational Analysis:

The conformational flexibility of 4-Bromo-2-prop-2-enoxybenzaldehyde would primarily arise from the rotation around several key single bonds:

The C(aryl)-O bond of the ether linkage.

The O-C(allyl) bond of the ether linkage.

The C(allyl)-C(allyl) single bond.

The C(aryl)-C(aldehyde) bond.

A systematic conformational search, likely employing quantum mechanical calculations, would be necessary to identify the low-energy conformers. The relative energies of these conformers would determine their population at a given temperature. Key factors influencing the conformational preferences would include:

Steric Hindrance: Repulsive interactions between the bulky bromo group, the prop-2-enoxy group, and the aldehyde functionality would play a significant role in determining the preferred spatial arrangement of these substituents.

Electronic Effects: The orientation of the prop-2-enoxy group relative to the benzene ring could influence the extent of conjugation between the oxygen lone pairs and the aromatic system.

The table below illustrates the key rotational bonds that would be the focus of a conformational analysis.

| Bond | Description | Expected Influence on Conformation |

| C(aryl)-O | Rotation around this bond would alter the orientation of the entire prop-2-enoxy group relative to the benzene ring and the adjacent aldehyde group. | High |

| O-C(allyl) | This rotation would change the position of the vinyl group. | Moderate |

| C(aryl)-CHO | Rotation of the aldehyde group can be influenced by adjacent substituents, affecting its reactivity. | Moderate to High |

Steric Effects on Reactivity:

The steric environment around the aldehyde functional group is a critical determinant of its reactivity towards nucleophiles. In 4-Bromo-2-prop-2-enoxybenzaldehyde, the prop-2-enoxy group at the ortho position would exert a significant steric effect.

Shielding of the Aldehyde: The prop-2-enoxy group would likely hinder the approach of nucleophiles to the electrophilic carbon of the aldehyde. The extent of this steric hindrance would be dependent on the preferred conformation of the molecule.

Influence on Reaction Rates: Compared to a less substituted benzaldehyde, the rate of nucleophilic addition reactions would be expected to be slower due to this steric hindrance. The size of the incoming nucleophile would also be a factor, with bulkier nucleophiles experiencing greater steric repulsion.

Mechanistic Investigations and Reaction Dynamics

Elucidation of Reaction Mechanisms for Derivatization Pathways

The derivatization of 4-Bromo-2-prop-2-enoxybenzaldehyde can be expected to proceed through several key mechanistic pathways, primarily involving the allyl ether and aldehyde functionalities.

One of the most prominent potential pathways is the aromatic Claisen rearrangement . This is a thermally induced typeset.iotypeset.io-sigmatropic rearrangement of the allyl aryl ether. organic-chemistry.org The reaction proceeds through a concerted mechanism, likely via a chair-like transition state, to form an ortho-allylated phenol (B47542). organic-chemistry.org In the case of 4-Bromo-2-prop-2-enoxybenzaldehyde, this would lead to the formation of 2-allyl-4-bromo-3-hydroxybenzaldehyde. However, given that the ortho position is substituted with the aldehyde group, a subsequent rearrangement to the para position might occur if the ortho rearrangement is sterically hindered or if the reaction conditions promote further migration. organic-chemistry.org

The aldehyde group offers another avenue for derivatization through nucleophilic addition reactions . Aldehydes are electrophilic and can react with a variety of nucleophiles. ncert.nic.in For instance, reaction with organometallic reagents like Grignard or organolithium reagents would lead to the formation of secondary alcohols. The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon of the aldehyde.

Furthermore, condensation reactions are a common derivatization pathway for aldehydes. For example, the Aldol (B89426) condensation, which occurs in the presence of a dilute base, could take place if there are acidic α-hydrogens available on a reaction partner. ncert.nic.in Similarly, the Wittig reaction could be employed to convert the aldehyde into an alkene.

The synthesis of heterocyclic structures like chromenes is also a plausible derivatization pathway. msu.eduresearchgate.net This can often be achieved through a tandem oxa-Michael addition followed by an intramolecular aldol reaction and dehydration. psu.edu

Kinetic Studies of Key Chemical Transformations

The Claisen rearrangement is a unimolecular reaction, and its rate is primarily dependent on temperature. Uncatalyzed aromatic Claisen rearrangements typically require high temperatures, often exceeding 100°C. organic-chemistry.org The rate can be influenced by the solvent and the electronic nature of the substituents on the aromatic ring.

The kinetics of nucleophilic addition to the aldehyde are generally second-order, depending on the concentrations of both the aldehyde and the nucleophile. The reaction rate is sensitive to the steric hindrance around the carbonyl group and the nucleophilicity of the attacking species. ncert.nic.in Base catalysis is often employed in reactions like the addition of HCN, where the formation of a stronger nucleophile (CN-) is the rate-determining step. ncert.nic.in

A summary of expected kinetic parameters for key transformations is presented in Table 1.

| Transformation | Expected Reaction Order | Key Influencing Factors |

| Claisen Rearrangement | First-order | Temperature, Solvent |

| Nucleophilic Addition | Second-order | Steric hindrance, Nucleophilicity, Catalyst |

| Metal-Catalyzed Coupling | Complex | Catalyst, Ligands, Temperature, Substrate concentrations |

Investigation of Radical Pathways in Synthesis and Degradation

Radical pathways are another possibility in the chemistry of 4-Bromo-2-prop-2-enoxybenzaldehyde, particularly under certain reaction conditions.

The synthesis of related compounds, such as 4-bromo-2-heptene, has been achieved through radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. orgsyn.org This suggests that the allylic position of the prop-2-enoxy group in 4-Bromo-2-prop-2-enoxybenzaldehyde could potentially undergo radical substitution.

In the context of degradation, high temperatures or UV irradiation could lead to the homolytic cleavage of the C-Br bond or the O-allyl bond, initiating radical degradation pathways.

Furthermore, some catalytic cycles for the synthesis of chromenes have been proposed to proceed through metallo-radical mechanisms . For instance, cobalt-catalyzed reactions can involve the formation of Co(III)-carbene radical intermediates. msu.edu Subsequent radical addition and hydrogen atom transfer steps can lead to the final chromene product. msu.edu The involvement of such radical intermediates can be investigated using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy and radical trapping experiments. msu.edu

Analysis of Catalytic Cycles and Ligand Effects in Metal-Catalyzed Reactions

The aryl bromide functionality in 4-Bromo-2-prop-2-enoxybenzaldehyde makes it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions . researchgate.net These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for C-C bond formation.

The general catalytic cycle for these reactions involves:

Oxidative Addition: The aryl bromide adds to the low-valent metal catalyst (e.g., Pd(0) or Cu(I)).

Transmetalation (for Suzuki and related reactions) or Alkene/Alkyne Insertion (for Heck and Sonogashira reactions).

Reductive Elimination: The coupled product is released, and the catalyst is regenerated.

Ligands play a critical role in these catalytic cycles. They influence the solubility, stability, and reactivity of the metal catalyst. For example, phosphine (B1218219) ligands are commonly used in palladium-catalyzed reactions. The steric and electronic properties of the ligands can affect the rate of oxidative addition and reductive elimination, and can also control the selectivity of the reaction.

In the context of haloalkynylation reactions , the choice of metal catalyst (e.g., Cu, Pd, Au) and ligands is crucial in determining the regio- and stereoselectivity of the addition of a halogen and an alkynyl group across a double or triple bond. nih.gov Cationic gold(I) complexes, for example, have been shown to be effective for the bromo- and chloroalkynylation of alkenes. nih.gov

The efficiency of ruthenium-catalyzed C-H bond alkylation with alkyl halides has also been demonstrated, where ligands can influence the selectivity of the alkylation. researchgate.net

A summary of common metal-catalyzed reactions and their key components is provided in Table 2.

| Reaction | Typical Catalyst | Common Ligands | Function of Ligand |

| Suzuki Coupling | Pd(0) complexes | Phosphines (e.g., PPh₃, PCy₃) | Stabilize catalyst, influence reactivity and selectivity |

| Heck Coupling | Pd(0) complexes | Phosphines, N-heterocyclic carbenes | Control regioselectivity, stabilize catalyst |

| Sonogashira Coupling | Pd(0)/Cu(I) | Phosphines | Facilitate alkyne coupling, prevent side reactions |

| Haloalkynylation | Au(I), Pd(II), Cu(I) | Various | Determine regio- and stereoselectivity |

Future Research Directions and Synthetic Prospects

Development of Sustainable and Greener Synthetic Routes

The traditional synthesis of allyloxybenzaldehydes often relies on the Williamson ether synthesis, which can involve hazardous solvents and reagents. Future research will likely focus on developing more environmentally benign methods for the production of 4-Bromo-2-prop-2-enoxybenzaldehyde.

Key Research Areas:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the O-allylation of hydroxybenzaldehydes, often under solvent-free conditions or with greener solvents. nih.gov Exploring microwave-assisted routes for the synthesis of 4-Bromo-2-prop-2-enoxybenzaldehyde from 4-bromo-2-hydroxybenzaldehyde (B134324) could lead to significantly reduced reaction times and energy consumption.

Phase-Transfer Catalysis (PTC): PTC can enhance reaction rates and efficiency in biphasic systems, reducing the need for harsh, anhydrous conditions and large volumes of organic solvents. mdpi.com The application of PTC to the synthesis of this compound could offer a more sustainable and scalable process.

Green Solvents: Replacing traditional solvents like DMF with more sustainable alternatives such as propylene (B89431) carbonate is a key aspect of green chemistry. Research into the solubility and reactivity of starting materials in green solvents will be crucial for developing eco-friendly synthetic protocols.

Organocatalysis: While not yet widely applied to O-allylation of phenols, organocatalysis presents a promising frontier for developing metal-free and less toxic synthetic methods.

Table 1: Comparison of Synthetic Methods for Allyloxybenzaldehydes

| Method | Advantages | Disadvantages | Potential for 4-Bromo-2-prop-2-enoxybenzaldehyde |

| Conventional Williamson Ether Synthesis | Well-established, generally high yielding. | Often requires harsh bases, toxic solvents (e.g., DMF), and high temperatures. | Current standard but with significant environmental drawbacks. |

| Microwave-Assisted Synthesis | Rapid reaction times, often solvent-free, high yields. nih.gov | Requires specialized equipment. | High potential for a greener and more efficient synthesis. |

| Phase-Transfer Catalysis | Milder reaction conditions, use of aqueous phases, reduced solvent waste. mdpi.com | Catalyst may need to be separated from the product. | Promising for large-scale, sustainable production. |

| Green Solvents | Reduced environmental impact and toxicity. | May require optimization of reaction conditions. | A key step towards a fully sustainable synthetic route. |

Asymmetric Synthesis Applications of 4-Bromo-2-prop-2-enoxybenzaldehyde

The aldehyde functionality of 4-Bromo-2-prop-2-enoxybenzaldehyde is a prime handle for asymmetric transformations, enabling the synthesis of chiral molecules that are valuable in pharmaceuticals and materials science.

Future research in this area could include:

Asymmetric Allylation and Crotylation: The aldehyde can be a substrate for enantioselective allylboration or related reactions, catalyzed by chiral diols or Brønsted acids, to produce chiral homoallylic alcohols. researchgate.netnih.gov The resulting products could be precursors to complex natural products and other bioactive molecules.

Organocatalytic Asymmetric Reactions: The development of organocatalysis has provided powerful tools for the enantioselective functionalization of aldehydes. youtube.comyoutube.com 4-Bromo-2-prop-2-enoxybenzaldehyde could be a substrate in asymmetric aldol (B89426), Michael, or Mannich reactions, catalyzed by chiral amines or other small organic molecules, to generate a wide range of enantioenriched products.

Use as a Chiral Ligand Precursor: The allyloxy and bromo groups offer sites for further modification. Following an initial asymmetric transformation at the aldehyde, the resulting chiral molecule could be further elaborated into a novel chiral ligand for asymmetric catalysis.

Integration into Continuous Flow Chemistry Systems for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netacs.orgnih.gov The synthesis and subsequent transformations of 4-Bromo-2-prop-2-enoxybenzaldehyde are well-suited for adaptation to flow systems.

Potential research directions include:

Flow Synthesis of the Core Structure: Developing a continuous flow process for the O-allylation of 4-bromo-2-hydroxybenzaldehyde would enable a safer and more efficient production of the target molecule. acs.org

Telescoped Reactions: A key advantage of flow chemistry is the ability to perform multiple reaction steps in a continuous sequence without isolating intermediates. nih.gov For example, the synthesis of 4-Bromo-2-prop-2-enoxybenzaldehyde could be directly coupled with a subsequent reaction, such as a cross-coupling or a condensation reaction, in a single, streamlined process.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system would allow for real-time monitoring and control of the reaction, leading to higher purity products and reduced waste.

Exploration of Novel Reactivity Patterns and Functional Group Interconversions

The presence of three distinct functional groups in 4-Bromo-2-prop-2-enoxybenzaldehyde allows for a rich and diverse range of chemical transformations. Future research will undoubtedly uncover novel reactivity patterns arising from the interplay of these groups.

Promising areas for exploration:

Sequential Cross-Coupling Reactions: The bromo group is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.govmdpi.comorganic-chemistry.org The allyloxy group can also participate in certain coupling reactions. Investigating the selective and sequential functionalization of these two positions will enable the synthesis of highly complex and diverse molecular architectures.

Claisen Rearrangement and Subsequent Cyclizations: The allyloxy group can undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to introduce an allyl group onto the aromatic ring. The resulting ortho-allyl phenol (B47542) could then be a precursor for the synthesis of various heterocyclic compounds, such as chromanes and dihydrofurans.

Tandem and Cascade Reactions: The unique arrangement of functional groups could be exploited in the design of novel tandem or cascade reactions. For instance, a reaction could be initiated at one functional group, which then triggers a subsequent transformation at another site within the same molecule, leading to a rapid increase in molecular complexity in a single synthetic operation.

Q & A

Q. How can researchers optimize the synthesis of 4-Bromo-2-prop-2-enoxybenzaldehyde via nucleophilic substitution reactions?

- Methodological Answer : A modified procedure for synthesizing brominated benzaldehyde derivatives involves refluxing 4-hydroxybenzaldehyde with a brominated alkylating agent (e.g., allyl bromide) in acetone using K₂CO₃ as a base. Reaction progress is monitored via TLC, followed by extraction with ethyl acetate and drying with Na₂SO₄. Yield optimization requires precise stoichiometry (1:1 molar ratio of aldehyde to alkylating agent) and reflux duration (1–2 hours) .

Q. What safety protocols are critical when handling 4-Bromo-2-prop-2-enoxybenzaldehyde in laboratory settings?

- Methodological Answer :

- Eye Exposure : Immediate flushing with water for 10–15 minutes, followed by consultation with an ophthalmologist.

- Skin Contact : Wash with soap and water for 15 minutes; remove contaminated clothing.

- Ingestion : Rinse mouth with water (if conscious) and seek medical attention.

Toxicity data are limited, so handling should adhere to general brominated aldehyde precautions .

Q. How can researchers confirm the purity of 4-Bromo-2-prop-2-enoxybenzaldehyde using chromatographic and spectroscopic methods?

- Methodological Answer :

- HPLC/GC-MS : Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) to assess purity (>97%).

- NMR : Look for characteristic peaks (e.g., aldehyde proton at ~10 ppm, allyloxy protons at 4.5–5.5 ppm).

- FT-IR : Confirm C=O stretching (∼1700 cm⁻¹) and C-Br vibrations (∼600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions between spectral data (e.g., NMR and X-ray crystallography) be resolved for 4-Bromo-2-prop-2-enoxybenzaldehyde?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational isomerism) in solution versus solid-state structures. To resolve:

- Perform variable-temperature NMR to detect conformational equilibria.

- Compare X-ray crystallographic data (e.g., bond lengths/angles) with DFT-optimized structures.

- Use SHELXL for refining crystallographic models to resolve positional disorder .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving 4-Bromo-2-prop-2-enoxybenzaldehyde?

- Methodological Answer :

- Directing Effects : The electron-withdrawing bromine and allyloxy groups meta-direct electrophiles. Use Lewis acids (e.g., FeCl₃) to enhance selectivity.

- Protection/Deprotection : Temporarily protect the aldehyde group (e.g., as an acetal) to prevent side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor electrophilic attack at the para position relative to bromine .

Q. How can SHELX software be applied to refine the crystal structure of 4-Bromo-2-prop-2-enoxybenzaldehyde?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Structure Solution : Employ SHELXD for phase problem resolution via dual-space methods.

- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<5%) and Fourier difference maps .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.